1-(6-Aminopyridin-3-yl)piperidin-4-ol
Overview
Description
“1-(6-Aminopyridin-3-yl)piperidin-4-ol” is a chemical compound with the CAS Number: 571189-27-0 . It has a molecular weight of 193.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(6-amino-3-pyridinyl)-4-piperidinol . The InChI code is 1S/C10H15N3O/c11-10-2-1-8(7-12-10)13-5-3-9(14)4-6-13 .Physical and Chemical Properties Analysis
This compound is a white powder with a molecular weight of 193.25 . It is typically stored at room temperature . The compound’s NMR spectrum and other physical properties are detailed in a related paper .Scientific Research Applications
Synthesis Methods and Chemical Properties
Synthesis Techniques : Research has explored various methods for synthesizing compounds related to 1-(6-Aminopyridin-3-yl)piperidin-4-ol. For instance, Smaliy et al. (2011) developed a novel method for the synthesis of 3-(Pyrrolidin-1-yl)piperidine, a compound with significant medicinal chemistry importance, using a catalytic hydrogenation process (Smaliy et al., 2011). Additionally, Bolliger et al. (2011) discussed the synthesis of 2-Aminopyridines, which are key structural cores of bioactive natural products and medicinally important compounds (Bolliger et al., 2011).
Chemical Activation and Reactivity : Nikolov and Yaylayan (2010) investigated the chemical activation of piperidine, which is structurally similar to this compound, by formaldehyde and its formation in lysine-specific Maillard reaction products. This study highlights the reactivity and interaction potential of piperidine derivatives in chemical processes (Nikolov & Yaylayan, 2010).
Biological and Pharmacological Significance
Biological Activities : The research by Khalid et al. (2016) on 1,3,4-Oxadiazole bearing compounds, which are structurally related to this compound, shows significant biological activities. These compounds were evaluated against enzymes and subjected to molecular docking studies, demonstrating their potential in medicinal chemistry (Khalid et al., 2016).
Synthesis of Analogues for Medicinal Use : The synthesis of new analogues of diphenylpyraline, as detailed by Weis et al. (2003), involves converting 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which are related to this compound. This work is relevant for the development of new medicinal compounds (Weis et al., 2003).
Optical Properties in Chemistry : Palion-Gazda et al. (2019) studied the optical properties of trisheterocyclic systems with electron-donating amino groups, including compounds structurally similar to this compound. This research provides insights into the potential optical applications of these compounds (Palion-Gazda et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)piperidin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-2-1-8(7-12-10)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHQLENXGFLKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624891 | |
Record name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571189-27-0 | |
Record name | 1-(6-Aminopyridin-3-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-aminopyridin-3-yl)piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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